2,3-Dihydrobenzofuran-7-methanol
Overview
Description
2,3-Dihydrobenzofuran-7-methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound features a methanol group attached to the 7th position of the dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-7-methanol has been found to target the Bromo and Extra Terminal domain (BET) family proteins, specifically the second bromodomain (BD2) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . These proteins play a crucial role in regulating gene expression and are involved in various biological processes, including cell cycle progression, apoptosis, and inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the BET bromodomains . It has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This selective inhibition can potentially tease apart the efficacy and toxicity associated with pan-BET inhibition .
Biochemical Pathways
These proteins are known to play a role in various cellular processes, including cell growth, inflammation, and DNA damage response .
Pharmacokinetics
The compound has been optimized for improved pharmacokinetic properties. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
Given its mode of action, it can be inferred that it likely results in changes in gene expression regulated by the bet proteins, potentially affecting cell growth, inflammation, and dna damage response .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-7-methanol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have significant binding affinity against certain pathogens, such as fungi, viruses, and bacteria . The nature of these interactions is complex and can involve various types of molecular interactions, including hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes . For instance, it has been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules . It can bind to certain enzymes, leading to their inhibition or activation . It can also interact with other biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-7-methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-7-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the methanol group allows for typical alcohol reactions, such as esterification and etherification .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methanol group to a carboxylic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Dihydrobenzofuran-7-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Medicine: Some benzofuran compounds are used in the treatment of skin diseases like psoriasis and cancer.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the methanol group but shares the core structure.
Benzofuran: An unsaturated version of the compound without the dihydro component.
7-Hydroxy-2,3-dihydrobenzofuran: Similar structure with a hydroxyl group instead of methanol.
Uniqueness: 2,3-Dihydrobenzofuran-7-methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXXIPOWZJYRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383521 | |
Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151155-53-2 | |
Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1-benzofuran-7-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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